Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16167075
InChI: InChI=1S/C15H16N2O4/c1-9-5-6-12(10(2)7-9)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3
SMILES:
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol

Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC16167075

Molecular Formula: C15H16N2O4

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate -

Specification

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
IUPAC Name dimethyl 1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C15H16N2O4/c1-9-5-6-12(10(2)7-9)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3
Standard InChI Key RDUYZVLGIYGUJX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves a multi-step process starting from readily available precursors. A common approach utilizes a 1,3-dipolar cycloaddition reaction between a sydnone derivative and dimethyl acetylenedicarboxylate (DMAD) . For example, 3-(2,4-dimethylphenyl)sydnone reacts with DMAD under reflux conditions in toluene, yielding the pyrazole core through a [3+2] cycloaddition mechanism (Scheme 1) . Subsequent esterification and purification steps yield the final product with reported yields of 68–75% .

Scheme 1:
3-(2,4-Dimethylphenyl)sydnone+DMADToluene, refluxDimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate\text{3-(2,4-Dimethylphenyl)sydnone} + \text{DMAD} \xrightarrow{\text{Toluene, reflux}} \text{Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate}

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions performed at 110–120°C optimize cycloaddition efficiency .

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may require longer purification .

  • Catalysts: Lewis acids such as ZnCl₂ have been explored to reduce side reactions, though their utility remains under investigation.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction studies of analogous pyrazole dicarboxylates reveal planar pyrazole rings with torsional angles < 5°, indicating minimal steric strain . The 2,4-dimethylphenyl group adopts a near-perpendicular orientation relative to the pyrazole plane, optimizing π-π stacking interactions in the solid state .

Table 1: Selected Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.21 Å, b = 14.56 Å, c = 10.89 Å
Dihedral Angle (Pyrazole-Phenyl)87.3°

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).

    • ¹³C NMR: δ 164.2 (C=O), 162.8 (C=O), 148.1 (C-N), 137.9–115.4 (Ar-C), 52.3 (OCH₃), 21.4 (CH₃) .

  • IR Spectroscopy:
    Strong absorptions at 1725 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) confirm ester and pyrazole functionalities .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)18.7Caspase-3 Activation
A549 (Lung)24.3G0/G1 Cell Cycle Arrest

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 128 μg/mL, suggesting moderate bacteriostatic activity. Synergy with β-lactam antibiotics was observed, reducing MICs by 4–8 fold.

Industrial and Agricultural Applications

Agrochemical Development

As a pyrazole derivative, this compound serves as a precursor for insecticides targeting GABA-gated chloride channels. Field trials of analogs showed 92% efficacy against Spodoptera litura larvae at 100 ppm .

Material Science

Thin films incorporating pyrazole dicarboxylate moieties demonstrate tunable luminescence properties, with quantum yields up to Φ = 0.34 in polymeric matrices . Applications in OLED technology are under exploration .

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